![molecular formula C18H15F3N2O3 B13376121 Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13376121.png)
Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate is a complex organic compound with a molecular formula of C16H14F3N2O3. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridinyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods such as chromatography and crystallization are common to achieve high purity levels.
化学反応の分析
Types of Reactions
Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Ethyl {[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate can be compared with similar compounds such as:
Ethyl {[3-cyano-6-phenyl-2-pyridinyl]oxy}acetate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate: Contains a quinolinyl ring and a sulfanyl group, leading to different chemical properties and applications.
特性
分子式 |
C18H15F3N2O3 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C18H15F3N2O3/c1-3-25-16(24)10-26-17-13(9-22)14(18(19,20)21)8-15(23-17)12-6-4-11(2)5-7-12/h4-8H,3,10H2,1-2H3 |
InChIキー |
XZLLRFYQTGFWLW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


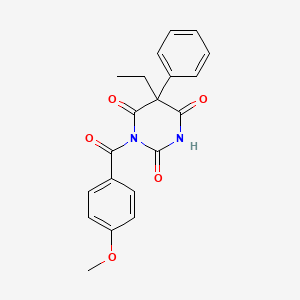
![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)
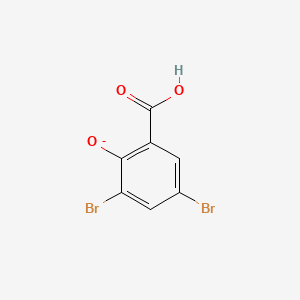
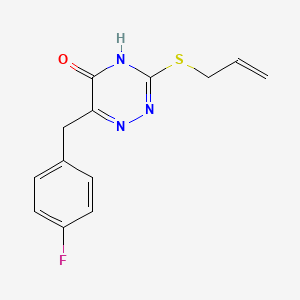
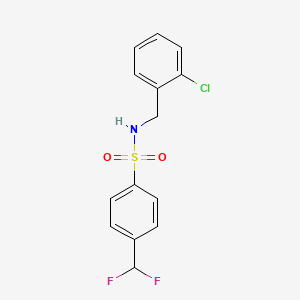
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)
![4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13376081.png)
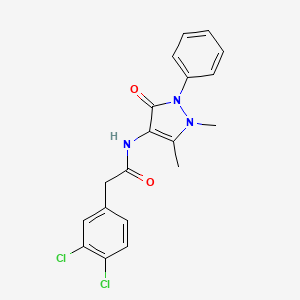
![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376119.png)
